molecular formula C14H15NO4 B13899194 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester CAS No. 1025932-71-1

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester

Cat. No.: B13899194
CAS No.: 1025932-71-1
M. Wt: 261.27 g/mol
InChI Key: UIUNNPLSRXBZMW-UHFFFAOYSA-N
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Description

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxycarbonylindole-2-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group at the 7-position and carboxylic acid ethyl ester at the 2-position make it a versatile compound for various applications .

Properties

CAS No.

1025932-71-1

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

diethyl 1H-indole-2,7-dicarboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-7-5-6-9-8-11(15-12(9)10)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3

InChI Key

UIUNNPLSRXBZMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=C2)C(=O)OCC

Origin of Product

United States

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